molecular formula C20H23NO7 B019501 N-Depropyl Propafenone Oxalate Salt CAS No. 86383-21-3

N-Depropyl Propafenone Oxalate Salt

Cat. No.: B019501
CAS No.: 86383-21-3
M. Wt: 299.4 g/mol
InChI Key: UMGRCTLZIBOZHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Depropylpropafenone, also known as N-desmethylpropafenone, belongs to the class of organic compounds known as linear 1, 3-diarylpropanoids. These are organic compounds with a structure based on a C6-C3-C6 skeleton, where the two benzene rings are not linked together. N-Depropylpropafenone is considered to be a practically insoluble (in water) and relatively neutral molecule. N-Depropylpropafenone has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, N-depropylpropafenone is primarily located in the cytoplasm and membrane (predicted from logP).

Scientific Research Applications

Chromatographic Analysis in Human Plasma

N-Depropyl propafenone (NDP) is a significant metabolite of propafenone, and its quantification in human plasma plays a crucial role in pharmacokinetic, bioavailability, and bioequivalence studies. A study by Gupta, Chaurasia, and Mishra (2017) developed a liquid chromatography/tandem mass spectrometry method for this purpose, emphasizing the importance of NDP analysis in clinical research (Gupta, Chaurasia, & Mishra, 2017).

Stereoselective Metabolism

Research by Zhou et al. (2003) explored the stereoselective metabolism of propafenone and NDP, revealing that the enzyme CYP1A2 is involved in the enantioselective N-depropylation of propafenone. This finding indicates a concentration-dependent process that varies for different enantiomers of propafenone, which has implications for personalized medicine and drug metabolism (Zhou, Yao, Yu, & Zeng, 2003).

Impact on Cardiac Myocytes

A study by Cahill and Gross (2004) demonstrated that NDP, along with other metabolites of propafenone, potently inhibited specific cardiac repolarizing K+ currents in rabbit ventricular myocytes. This research contributes to understanding the electropharmacological impact of NDP on cardiac function, particularly in the context of antiarrhythmic drug action (Cahill & Gross, 2004).

Conductometric Titration Method

A method developed by Ayad et al. (2012) for the determination of propafenone HCl, among other compounds, using conductometric titration highlights a novel approach for analyzing substances like NDP in pharmaceutical formulations. This method presents a cost-effective and precise way to quantify these compounds in various forms (Ayad, Abdellatef, Hosny, & Sharaf, 2012).

Comparative Electrophysiological Effects

Research by Rouet et al. (1989) on the comparative electrophysiological effects of propafenone and its metabolites, including NDP, on guinea pig ventricular muscle fibers, provides insights into the nuanced pharmacodynamics of these compounds. Understanding these effects is crucial in developing effective antiarrhythmic therapies and assessing the potential risks associated with their use (Rouet, Libersa, Broly, Caron, Adamantidis, Honoré, Wajman, & Dupuis, 1989).

Safety and Hazards

The specific safety and hazards associated with N-Depropyl Propafenone Oxalate Salt are not provided in the search results. It is mentioned that it is for research use only and not intended for diagnostic or therapeutic use .

Mechanism of Action

Target of Action

N-Depropyl Propafenone Oxalate Salt is a metabolite of propafenone . Propafenone’s primary targets are the sodium channels in cardiac muscle cells .

Mode of Action

Propafenone works by slowing the influx of sodium ions into the cardiac muscle cells, causing a decrease in excitability of the cells . It is more selective for cells with a high rate, but also blocks normal cells more than class Ia or Ib anti-arrhythmic medications . Propafenone also has additional activity as a beta-adrenergic blocker which can cause bradycardia and bronchospasm .

Biochemical Pathways

The biochemical pathways affected by propafenone primarily involve the regulation of sodium ion channels in cardiac cells . By inhibiting these channels, propafenone restricts the entry of sodium into cardiac cells, resulting in reduced excitation .

Pharmacokinetics

Propafenone is metabolized primarily in the liver . Because of its short half-life, it requires dosing two or three times daily to maintain steady blood levels . The long-term safety of propafenone is unknown .

Result of Action

The result of propafenone’s action is the restoration of normal heart rhythm and maintenance of a regular, steady heartbeat . It is used to treat certain types of serious (possibly fatal) irregular heartbeat (such as paroxysmal supraventricular tachycardia and atrial fibrillation) .

Action Environment

The action of propafenone can be influenced by various environmental factors. For instance, grapefruit juice can increase the chance of side effects with this medicine . It is also important to note that the drug may cause drowsiness or dizziness, and caution should be used when driving .

Properties

IUPAC Name

1-[2-(3-amino-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3.C2H2O4/c19-12-15(20)13-22-18-9-5-4-8-16(18)17(21)11-10-14-6-2-1-3-7-14;3-1(4)2(5)6/h1-9,15,20H,10-13,19H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGRCTLZIBOZHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CN)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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